Tamsulosine
Vue d'ensemble
Description
Le tamsulosin est un antagoniste sélectif des récepteurs alpha-1A et alpha-1B adrénergiques, principalement utilisé pour traiter l'hyperplasie bénigne de la prostate, les calculs urétéraux, la prostatite et les dysfonctionnements de la miction chez la femme . Il agit en relaxant les muscles de la prostate et de la vessie, ce qui permet une meilleure évacuation urinaire . Le tamsulosin a été approuvé pour la première fois pour un usage médical aux États-Unis en 1997 .
Applications De Recherche Scientifique
Tamsulosin has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying alpha-1 adrenergic receptor antagonists.
Biology: Helps in understanding the role of alpha-1 adrenergic receptors in various physiological processes.
Medicine: Primarily used to treat benign prostatic hyperplasia and related urinary conditions.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
Target of Action
Tamsulosin is a selective alpha-1A and alpha-1B adrenoceptor antagonist . These receptors are most common in the prostate and bladder . The alpha-1A subtype is more common in the prostate and submaxillary tissue, while the alpha-1B subtype is most common in the aorta and spleen .
Mode of Action
Tamsulosin works by selectively blocking alpha receptors in the prostate, leading to the relaxation of smooth muscles in the bladder, neck, and prostate . This antagonism of the receptors leads to better urinary flow . Tamsulosin binds to alpha-1A receptors 3.9-38 times more selectively than alpha-1B .
Biochemical Pathways
The primary biochemical pathway affected by Tamsulosin is the alpha-adrenergic signaling pathway. By blocking the alpha-1A and alpha-1B adrenoceptors, Tamsulosin inhibits the contraction of smooth muscle in the prostate and bladder, which is mediated by these receptors . This leads to an improvement in urine flow and decreased symptoms of Benign Prostatic Hyperplasia (BPH) .
Pharmacokinetics
Tamsulosin exhibits high plasma-protein binding, largely to alpha-1-acid glycoprotein . It is metabolized mainly by cytochrome P450 (CYP) 3A4 and CYP2D6 to compounds with low abundance . Approximately 8.7-15% of an oral dose is excreted renally as the parent compound . After oral dosing, Tamsulosin is rapidly absorbed and reaches maximum levels within 1.0–1.8 hours in humans .
Result of Action
The primary result of Tamsulosin’s action is the relaxation of smooth muscle in the prostate and detrusor muscles in the bladder . This allows for better urinary flow and reduces the symptoms of BPH . It is also used off-label for the treatment of ureteral stones, prostatitis, and female voiding dysfunction .
Action Environment
The action of Tamsulosin is influenced by various environmental factors. For instance, absorption from the modified-release formulation of Tamsulosin is affected by concomitant food intake . Furthermore, concomitant exposure to potent CYP3A4 inhibitors can more than double the exposure of Tamsulosin . Therefore, factors such as diet and concurrent medication use can influence the action, efficacy, and stability of Tamsulosin.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Tamsulosin interacts with alpha-1A and alpha-1B adrenoceptors, which are most common in the prostate and bladder . It binds to alpha-1A receptors more selectively than alpha-1B . The antagonism of these receptors leads to the relaxation of smooth muscle in the prostate and detrusor muscles in the bladder, allowing for better urinary flow .
Cellular Effects
Tamsulosin influences cell function by relaxing the smooth muscle cells in the prostate and bladder . This relaxation improves urinary flow and reduces the symptoms of BPH .
Molecular Mechanism
Tamsulosin exerts its effects at the molecular level by antagonizing alpha-1A and alpha-1B adrenoceptors . This antagonism leads to the relaxation of smooth muscle in the prostate and detrusor muscles in the bladder .
Temporal Effects in Laboratory Settings
It is known that Tamsulosin exhibits high plasma-protein binding, largely to alpha-1-acid glycoprotein .
Dosage Effects in Animal Models
It is known that Tamsulosin is metabolized mainly by cytochrome P450 (CYP) 3A4 and CYP2D6 to compounds with low abundance, and 8.7–15% of an oral dose is excreted renally as the parent compound .
Metabolic Pathways
Tamsulosin is metabolized mainly by cytochrome P450 (CYP) 3A4 and CYP2D6 . These enzymes are involved in the metabolic pathways of Tamsulosin.
Transport and Distribution
Tamsulosin is known to exhibit high plasma-protein binding, largely to alpha-1-acid glycoprotein . This suggests that it may be transported and distributed within cells and tissues through binding to this protein.
Subcellular Localization
Given its mechanism of action, it is likely that Tamsulosin localizes to areas where alpha-1A and alpha-1B adrenoceptors are most common, such as the prostate and bladder .
Méthodes De Préparation
La synthèse du tamsulosin implique plusieurs étapes. Une méthode consiste à faire réagir le chlorhydrate de sulfonamide avec un composé éther . Une autre méthode implique la réaction du 5-(2-aminopropyl)-2-méthoxybenzènesulfonamide avec le benzaldéhyde, suivie de la réaction avec l'iodure d'o-éthoxyphénoxyéthyle pour former un sel d'ammonium quaternaire, qui est ensuite hydrolysé pour obtenir le tamsulosin . Les méthodes de production industrielle se concentrent souvent sur l'optimisation du rendement et de la pureté tout en minimisant les étapes de réaction et les impuretés .
Analyse Des Réactions Chimiques
Le tamsulosin subit diverses réactions chimiques, notamment :
Oxydation : Le tamsulosin peut être oxydé dans des conditions spécifiques, bien que les voies d'oxydation détaillées soient moins souvent étudiées.
Réduction : Les réactions de réduction ne sont généralement pas associées au tamsulosin en raison de sa structure stable.
Substitution : Le tamsulosin peut subir des réactions de substitution, en particulier celles impliquant son groupe sulfonamide.
Les réactifs couramment utilisés dans ces réactions comprennent les chlorhydrates, les bromures et divers solvants organiques . Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
Le tamsulosin a un large éventail d'applications en recherche scientifique :
Chimie : Utilisé comme composé modèle pour l'étude des antagonistes des récepteurs alpha-1 adrénergiques.
Biologie : Aide à comprendre le rôle des récepteurs alpha-1 adrénergiques dans divers processus physiologiques.
Médecine : Principalement utilisé pour traiter l'hyperplasie bénigne de la prostate et les affections urinaires associées.
Industrie : Utilisé dans le développement de nouvelles formulations pharmaceutiques et systèmes d'administration de médicaments.
Mécanisme d'action
Le tamsulosin agit en bloquant sélectivement les récepteurs alpha-1A et alpha-1B adrénergiques, qui se trouvent principalement dans la prostate et la vessie . En inhibant ces récepteurs, le tamsulosin provoque une relaxation des muscles lisses dans ces zones, ce qui améliore l'évacuation urinaire et réduit les symptômes de l'hyperplasie bénigne de la prostate . Les cibles moléculaires comprennent les récepteurs alpha-1A et alpha-1B adrénergiques, et les voies impliquées sont principalement liées au système nerveux sympathique .
Comparaison Avec Des Composés Similaires
Le tamsulosin est souvent comparé à d'autres antagonistes des récepteurs alpha-1 adrénergiques tels que la silodosine et l'alfuzosine . Bien que tous ces composés agissent en bloquant les récepteurs alpha-1, le tamsulosin est unique par sa sélectivité pour les sous-types alpha-1A et alpha-1B, ce qui le rend particulièrement efficace pour traiter les affections urinaires sans affecter significativement la pression artérielle . D'autres composés similaires comprennent la doxazosine et la térazosine, qui sont moins sélectifs et peuvent avoir des effets cardiovasculaires plus prononcés .
Propriétés
IUPAC Name |
5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5S/c1-4-26-17-7-5-6-8-18(17)27-12-11-22-15(2)13-16-9-10-19(25-3)20(14-16)28(21,23)24/h5-10,14-15,22H,4,11-13H2,1-3H3,(H2,21,23,24)/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHKJLXJIQTDTD-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1OCCN[C@H](C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023631 | |
Record name | Tamsulosin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Tamsulosin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014844 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Sparingly soluble in water, 6.55e-03 g/L | |
Record name | Tamsulosin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00706 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tamsulosin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014844 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Tamsulosin is a blocker of alpha-1A and alpha-1D adrenoceptors. About 70% of the alpha-1 adrenoceptors in the prostate are of the alpha-1A subtype. By blocking these adrenoceptors, smooth muscle in the prostate is relaxed and urinary flow is improved. The blocking of alpha-1D adrenoceptors relaxes the detrusor muscles of the bladder which prevents storage symptoms. The specificity of tamsulosin focuses the effects to the target area while minimizing effects in other areas., Tamsulosin hydrochloride is a sulfamoylphenethylamine-derivative alpha1-adrenergic blocking agent. The drug is pharmacologically related to doxazosin, prazosin, and terazosin; however, unlike these drugs, tamsulosin has higher affinity and selectivity for alpha1A-adrenergic receptors, which are mainly located in nonvascular smooth muscle (eg, prostate), than for alpha1B-adrenergic receptors located in vascular smooth muscle (eg, internal iliac artery). Results of in vitro studies indicate that tamsulosin has 7-38 times greater affinity for alpha1A-adrenoceptors than for alpha1B-adrenoceptors; the drug has about 12 times greater affinity for alpha1-adrenergic receptors in the prostate than for those in the aorta. Such selectivity of tamsulosin for alpha1A-receptors may result in a reduced incidence of adverse cardiovascular effects (eg, syncope, dizziness, hypotension). On a molar basis, the alpha1-adrenergic receptor affinity of tamsulosin is about 6 times that of prazosin when tested in human prostatic tissue., Because of the prevalence of alpha-receptors on the prostate capsule, prostate adenoma, and bladder trigone and the relative absence of these receptors on the bladder body, alpha-adrenergic blocking agents decrease urinary outflow resistance in men., The symptoms associated with benign prostatic hyperplasia (BPH) are related to bladder outlet obstruction, which is comprised of two underlying components: static and dynamic. The static component is related to an increase in prostate size caused, in part, by a proliferation of smooth muscle cells in the prostatic stroma. However, the severity of BPH symptoms and the degree of urethral obstruction do not correlate well with the size of the prostate. The dynamic component is a function of an increase in smooth muscle tone in the prostate and bladder neck leading to constriction of the bladder outlet. Smooth muscle tone is mediated by the sympathetic nervous stimulation of alpha1 adrenoceptors, which are abundant in the prostate, prostatic capsule, prostatic urethra, and bladder neck. Blockade of these adrenoceptors can cause smooth muscles in the bladder neck and prostate to relax, resulting in an improvement in urine flow rate and a reduction in symptoms of BPH., The influence of (+/-)-tamsulosin, a selective alpha 1A-adrenoceptor antagonist, on the positive inotropic effect and the accumulation of inositol phosphates that are induced via alpha 1-adrenoceptors was studied in comparison with that of another alpha 1A-adrenoceptor ligand oxymetazoline in the rabbit ventricular myocardium. Phenylephrine elicited a concentration-dependent positive inotropic effect via alpha 1-adrenoceptors in the presence of either (+/-)-bupranolol or S(-)-timolol. The mode of antagonism induced by (+/-)-tamsulosin on the effect of phenylephrine was dependent or the concentration applied: (+/-)-tamsulosin at 1 and 3 nM acted in a competitive manner, the slope of the regression line of the Schild plot being unity and the pA2 value being 9.12; at 10 nM, it shifted further the concentration-response curve to the right without affecting the maximal response but the slope became less than unity. At 100 nM and higher, it suppressed the maximal response to phenylephrine. (+/-)-Tamsulosin effectively antagonized the positive inotropic effect of phenylephrine even after inactivation of alpha 1B-adrenoceptors by treatment with chlorethylclonidine, which is an indication that the (+/-)-tamsulosin-sensitive subtype belongs to a class resistant to chlorethylclonidine. (+/-)-Tamsulosin, over the range of concentrations at which it antagonized the positive inotropic effect mediated by alpha 1-adrenoceptors, did not affect the accumulation of [3H]inositol phosphates that was induced by 10 microM phenylephrine. Oxymetazoline antagonized the positive inotropic effect of phenylephrine in a competitive manner without affecting the accumulation of inositol monophosphate induced by phenylephrine. These results indicate that the positive inotropic effect, mediated via (+/-)-tamsulosin- and oxymetazoline-sensitive subtype of alpha 1-adrenoceptors, is exerted by a subcellular mechanism that is independent of the accumulation of inositol phosphates. | |
Record name | Tamsulosin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00706 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tamsulosin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7744 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
5-[(2R)-2-[bis[2-[(2-ethoxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide, 5-[(2R)-2-aminopropyl]-2-methoxybenzenesulfonamide, 2-methoxy-5-[(2R)-2-[(2-phenoxyethyl)amino]propyl[benzenesulfonamide, 2-methoxy-5-[(2R)-2-[[2-(2-methoxyphenoxy)ethyl]amino]propyl]benzenesulfonamide, For more Impurities (Complete) data for Tamsulosin (9 total), please visit the HSDB record page. | |
Record name | Tamsulosin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7744 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
106133-20-4 | |
Record name | Tamsulosin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106133-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tamsulosin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106133204 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tamsulosin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00706 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tamsulosin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenesulfonamide, 5-[(2R)-2-[[2-(2-ethoxyphenoxy)ethyl]amino]propyl]-2-methoxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TAMSULOSIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3P28OML5I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Tamsulosin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7744 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Tamsulosin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014844 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
226 - 228 °C (hydrochloride salt) | |
Record name | Tamsulosin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00706 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tamsulosin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014844 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.